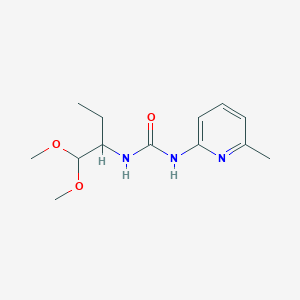
1-(1,1-Dimethoxybutan-2-yl)-3-(6-methylpyridin-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-Dimethoxybutan-2-yl)-3-(6-methylpyridin-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring a dimethoxybutyl group and a methylpyridinyl group, suggests potential for interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Dimethoxybutan-2-yl)-3-(6-methylpyridin-2-yl)urea typically involves the reaction of appropriate starting materials under controlled conditions. One possible synthetic route could involve the reaction of 1,1-dimethoxybutane with 6-methyl-2-pyridinecarboxylic acid to form an intermediate, which is then reacted with an isocyanate to yield the final urea derivative. The reaction conditions may include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as chromatography or crystallization may also be employed.
Chemical Reactions Analysis
Types of Reactions
1-(1,1-Dimethoxybutan-2-yl)-3-(6-methylpyridin-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding carbonyl or carboxyl derivatives.
Reduction: Reduction reactions could lead to the formation of amine or alcohol derivatives.
Substitution: The urea group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carbonyl compounds, while reduction could produce amines or alcohols. Substitution reactions could result in a variety of new urea derivatives with different functional groups.
Scientific Research Applications
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: The compound may find use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(1,1-Dimethoxybutan-2-yl)-3-(6-methylpyridin-2-yl)urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(1,1-Dimethoxybutan-2-yl)-3-(6-methylpyridin-2-yl)urea include other urea derivatives with different substituents on the nitrogen atoms. Examples might include:
- 1-(1,1-Dimethoxybutan-2-yl)-3-(4-methylpyridin-2-yl)urea
- 1-(1,1-Dimethoxybutan-2-yl)-3-(6-chloropyridin-2-yl)urea
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the dimethoxybutyl group and the methylpyridinyl group could influence its reactivity, solubility, and interaction with biological targets, setting it apart from other urea derivatives.
Properties
IUPAC Name |
1-(1,1-dimethoxybutan-2-yl)-3-(6-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-5-10(12(18-3)19-4)15-13(17)16-11-8-6-7-9(2)14-11/h6-8,10,12H,5H2,1-4H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYRCSDYYXPZJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(OC)OC)NC(=O)NC1=CC=CC(=N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(3-Hydroxyphenyl)sulfanylpiperidin-1-yl]ethanone](/img/structure/B6751136.png)

![1-(2-Methoxypyridin-3-yl)-3-[[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]urea](/img/structure/B6751153.png)
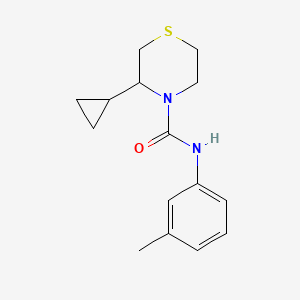
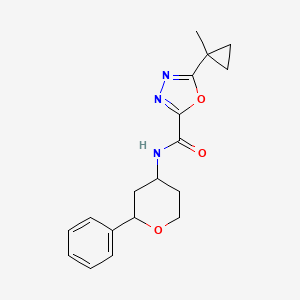
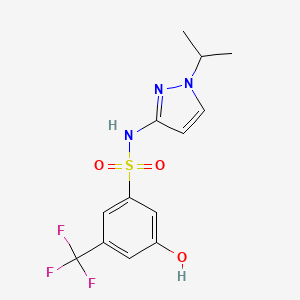
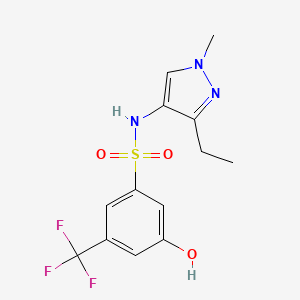
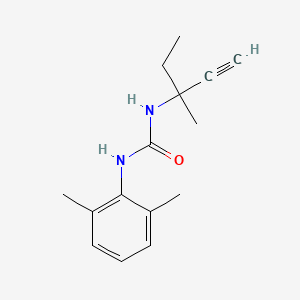
![1-(4-Bromo-1-methylpyrazol-3-yl)-3-[2-(pyridin-2-ylamino)ethyl]urea](/img/structure/B6751193.png)
![N-[5-(2-fluorophenyl)-1,3-thiazol-2-yl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B6751198.png)
![2-[(6-Methylpyridin-2-yl)carbamoylamino]ethyl cyclopropanecarboxylate](/img/structure/B6751213.png)
![1-[2-(2,2-Dimethylpyrrolidin-1-yl)ethyl]-3-(5-fluoropyridin-2-yl)urea](/img/structure/B6751217.png)
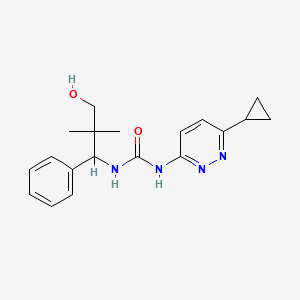
![1-(2,5-Dimethylpyrazol-3-yl)-3-[[1-(hydroxymethyl)cyclobutyl]-phenylmethyl]urea](/img/structure/B6751225.png)
